molecular formula C10H12ClNO2 B1197446 2-(4-Chlorophenoxy)-2-methylpropanamide CAS No. 5658-61-7

2-(4-Chlorophenoxy)-2-methylpropanamide

Cat. No.: B1197446
CAS No.: 5658-61-7
M. Wt: 213.66 g/mol
InChI Key: NWXPFHLRADFKRL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-2-methylpropanamide is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a chlorophenoxy group attached to a methylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-2-methylpropanamide typically involves the reaction of 4-chlorophenol with 2-methylpropionyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-chlorophenol is replaced by the 2-methylpropionyl group, forming the desired amide.

Reaction Scheme: [ \text{4-Chlorophenol} + \text{2-Methylpropionyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 2-(4-chlorophenoxy)-2-methylpropanoic acid.

    Reduction: Formation of 2-(4-chlorophenoxy)-2-methylpropanamine.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chlorophenoxy)-2-methylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-2-methylpropanamide involves its interaction with specific molecular targets. The chlorophenoxy group can mimic natural plant hormones, leading to disruption of normal cellular processes. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenoxy)-2-methylpropanamide is unique due to its specific amide linkage, which imparts distinct chemical and biological properties. This linkage can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXPFHLRADFKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205134
Record name 2-(4-Chlorophenoxy)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5658-61-7
Record name 2-(4-Chlorophenoxy)-2-methylpropanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005658617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chlorophenoxy)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2-(4-Chlorophenoxy)-2-methylpropanamide is not a naturally occurring compound but forms as a byproduct during the analysis of urine samples from individuals who have ingested clofibrate. [] Clofibrate is a medication used to lower cholesterol levels. This amide forms when urine is treated with alkaline solutions containing ammonium ions, a common step in drug isolation procedures. The formation of this compound is significant because it represents a chemical alteration of the original clofibrate metabolites present in the urine. This alteration can lead to misinterpretation of analytical results, potentially impacting the accuracy of toxicological assessments or drug monitoring studies.

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